Lys[Z(NO2)]-Lys[Z(NO2)]
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H34N6O11 |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
2-[[2-azaniumyl-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]amino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoate |
InChI |
InChI=1S/C27H34N6O11/c28-22(5-1-3-16-30-27(38)44-21-13-11-20(12-14-21)33(41)42)24(34)31-23(25(35)36)6-2-4-15-29-26(37)43-17-18-7-9-19(10-8-18)32(39)40/h7-14,22-23H,1-6,15-17,28H2,(H,29,37)(H,30,38)(H,31,34)(H,35,36) |
InChI Key |
AJUWOKKXEQNXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)[O-])NC(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[NH3+])[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Protecting Group Chemistry of the Z No2 Moiety in Peptide Synthesis
Chemical Principles of Z(NO2) Group Orthogonalityug.edu.plresearchgate.netnih.gov
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed by distinct chemical mechanisms, allowing for selective deprotection at specific stages of the synthesis. researchgate.netpeptide.com The Z(NO2) group's cleavage mechanism, based on reduction, distinguishes it from acid-labile groups (like Boc) and base-labile groups (like Fmoc), making it a valuable component of complex synthetic strategies. jku.atrsc.org
The selective removal of the Z(NO2) group is predicated on the chemical reduction of its nitro moiety. jku.at The introduction of the electron-withdrawing nitro group to the parent benzyloxycarbonyl (Z) group alters its reactivity profile. jku.at While the Z group is typically removed by strong acids or catalytic hydrogenolysis, the Z(NO2) group is susceptible to reductive cleavage under milder, more specific conditions. jku.atug.edu.pl
The cleavage mechanism involves the reduction of the nitro group to an amine. jku.at This transformation initiates a cascade of electronic rearrangements, leading to the fragmentation of the carbamate (B1207046) and the release of the deprotected amine. jku.at This reductive cleavage can be achieved without affecting other protecting groups that are stable to these conditions. jku.atresearchgate.net Studies on cyclic voltammetry have shown that the peak potentials for the Z(NO2) group are significantly different from other protecting groups, suggesting that selective electrochemical or chemical reduction is feasible. uminho.ptuminho.pt
A key advantage of the Z(NO2) group is its stability under the conditions used to remove the most common Nα-protecting groups, establishing its orthogonality. peptide.com
Compatibility with Boc/tBu Strategy : The tert-butyloxycarbonyl (Boc) group and other tert-butyl (tBu) based side-chain protectors are removed with moderately strong acids like trifluoroacetic acid (TFA). peptide.com The Z(NO2) group is completely stable to the acidic conditions required for Boc removal, allowing for its use in Boc/benzyl (B1604629) (Bzl) protection schemes. ug.edu.plresearchgate.net
Compatibility with Fmoc/tBu Strategy : The 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by treatment with a mild base, typically a piperidine (B6355638) solution. peptide.commasterorganicchemistry.com The Z(NO2) group is stable to these basic conditions, making it fully compatible with the Fmoc/tBu strategy. ug.edu.pl This orthogonality allows for the synthesis of complex peptides where side-chain manipulations are required while the peptide remains anchored to the resin. nih.gov
The Z(NO2) group is also orthogonal to the allyloxycarbonyl (Alloc) group, which is removed by palladium-catalyzed reactions, further expanding its versatility in intricate synthetic plans. jku.atrsc.org
Differential Reactivity and Selective Cleavage
Deprotection Strategies for the Z(NO2) Group
The primary methods for cleaving the Z(NO2) group involve reduction of the nitro functionality. The choice of reagent can be tailored to the specific peptide sequence and the presence of other sensitive residues.
Catalytic Hydrogenation: Catalytic hydrogenation over a palladium catalyst (Pd/C) is an effective method for Z(NO2) removal. jku.atresearchgate.net The Z(NO2) group is more reactive to hydrogenolysis than the parent Z group. jku.at However, this method has significant drawbacks. It may require long reaction times, especially for peptides containing multiple Z(NO2) groups, which can lead to degradation of the target peptide. ug.edu.plnih.gov Furthermore, catalytic hydrogenation is not entirely chemoselective and can cause undesired side reactions, such as the reduction of the aromatic rings in tryptophan (Trp) or phenylalanine (Phe) residues. ug.edu.plnih.gov
Chemical Reduction with SnCl₂: A widely used and often preferred alternative is reduction with stannous chloride (SnCl₂). ug.edu.plnih.gov This method avoids the use of heavy metal catalysts like palladium and can be performed while the peptide is still attached to the solid support. researchgate.netnih.gov The deprotection is typically carried out using SnCl₂ in a suitable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) under mildly acidic conditions at elevated temperatures (e.g., 55 °C). researchgate.netnih.gov Stannous chloride is known to effectively reduce aromatic nitro compounds to anilines under mild conditions where other functionalities, like benzyl groups and halogens, remain stable. semanticscholar.org
| Reagent System | Typical Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, Pd/C catalyst in a solvent like ethanol (B145695) or methanol (B129727). | Effective cleavage, byproducts are easily removed. | Requires specialized equipment; potential for side reactions (e.g., reduction of Trp, Phe); can be slow for multiple groups. | jku.atug.edu.plnih.gov |
| Stannous Chloride (SnCl₂) | SnCl₂ in an organic solvent (e.g., 2-MeTHF) with mild acid (e.g., aq. HCl) at 55 °C. | High chemoselectivity; compatible with solid-phase synthesis; avoids noble metal catalysts. | Requires heating; kinetics can be sequence-dependent; tin byproducts must be removed. | researchgate.netnih.gov |
| Titanium Trichloride (TiCl₃) | Aqueous TiCl₃ solution. | Alternative reducing agent. | Less commonly used in modern SPPS compared to SnCl₂. | nih.gov |
The rate and efficiency of Z(NO2) deprotection can be influenced by the chosen method and the peptide sequence itself. nih.gov
Research has shown that the kinetics of SnCl₂-mediated deprotection can be sequence-dependent. nih.gov For example, in one study, the removal of the NO₂ group from an RGD-containing pentapeptide was significantly faster than from an LRF tripeptide. nih.gov The RGD peptide achieved over 97% deprotection after a single 30-minute treatment, whereas the LRF peptide showed only 30% deprotection in the same timeframe. nih.gov For bradykinin, which contains two Arg(NO₂) residues, the deprotection kinetics were slower than for single-residue peptides. nih.gov
When deprotection is sluggish, the use of sonochemistry has been shown to significantly accelerate the reaction, providing a method to achieve complete removal in challenging cases. nih.gov Catalytic transfer hydrogenation has also been explored to deprotect peptides, offering a potentially rapid alternative to traditional hydrogenation. researchgate.net
| Peptide Sequence (Protected Residue) | Deprotection Conditions | Time | Deprotection Efficiency | Citation |
|---|---|---|---|---|
| H-Leu-Arg(NO₂)-Phe-NH-Rink-amide | 2 M SnCl₂ in 2-MeTHF, 55 °C | 30 min | ~30% | nih.gov |
| RGD Pentapeptide (with Arg(NO₂)) | 2 M SnCl₂ in 2-MeTHF, 55 °C | 30 min | >97% | nih.gov |
| Bradykinin (two Arg(NO₂) residues) | 2 M SnCl₂ in 2-MeTHF, 55 °C (MW) | Multiple 30 min treatments | Slower kinetics, complete deprotection achieved. | nih.gov |
Reductive Cleavage Methods and Reagent Systems (e.g., SnCl2, Catalytic Hydrogenation)
Stability Profile of the Z(NO2) Group under Synthetic Conditionsresearchgate.net
The utility of a protecting group is defined as much by its stability as by its lability. The Z(NO2) group exhibits excellent stability under a wide range of conditions commonly encountered in solid-phase peptide synthesis (SPPS). nih.gov
Studies have demonstrated that while derivatives like Fmoc-Arg(Boc)₂-OH can slowly degrade in solution over time, the Z(NO2) protected analogues are completely stable in solvents like DMF and NBP. nih.gov This stability is crucial for automated peptide synthesis where reagent solutions may be stored for extended periods. nih.gov
The Z(NO2) group is robustly resistant to:
Acidolysis : It is stable to the TFA cocktails used for the final cleavage of peptides from acid-labile resins and for the removal of tBu-based side-chain protecting groups. ug.edu.plnih.gov
Basolysis : It is unaffected by the 20% piperidine in DMF solution used for the repetitive removal of the Nα-Fmoc group. ug.edu.pl
Investigating Chemical Transformations of the Nitro Aromatic System
The 4-nitrobenzyloxycarbonyl [Z(NO2)] group, a derivative of the benzyloxycarbonyl (Z) protecting group, is utilized in peptide synthesis for the protection of amine functionalities, particularly the side chain of lysine (B10760008). evitachem.comsmolecule.com The presence of the electron-withdrawing nitro group on the aromatic ring modifies the reactivity of the protecting group, influencing the conditions required for its removal. This section delves into the chemical transformations of the nitro aromatic system within the Z(NO2) moiety, a critical aspect for its effective use in the synthesis of complex peptides like Lys[Z(NO2)]-Lys[Z(NO2)].
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the removal of the Z(NO2) group. nih.gov This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. mdma.ch
Key Findings from Research:
Hydrogen Donors: While gaseous hydrogen is a common hydrogen source, catalytic transfer hydrogenation offers a convenient alternative. mdma.ch Formic acid has been demonstrated to be an effective hydrogen donor for the rapid removal of the Z(NO2) group, as well as other benzyl-based protecting groups. mdma.chresearchgate.net Ammonium formate (B1220265) is another hydrogen donor that can be used in this process. researchgate.net
Catalysts: Palladium on carbon (10% Pd/C) is a frequently used catalyst for this transformation. mdma.ch For more challenging deprotections, such as those involving multiple Z(NO2) groups or the presence of sulfur-containing amino acids, a more active catalyst like palladium black may be necessary. wiley-vch.de
Reaction Conditions: The reaction is typically carried out in a solvent that can dissolve the protected peptide, such as methanol or formic acid itself. mdma.ch The deprotection is often smooth and can be completed in minutes for a variety of protected amino acids and peptides. mdma.ch
| Protected Peptide | Hydrogen Donor | Catalyst | Deprotection Time (min) | Product |
| Z-Gly-Arg(NO2) | Formic Acid | 10% Pd/C | 120 | Gly-Arg·2HCOOH |
| Z-Phe-Met-NH2 | Formic Acid | 10% Pd/C | 10 | Phe-Met-NH2·HCOOH |
This table is based on data for similar peptide structures and illustrates the general conditions and outcomes of catalytic transfer hydrogenation. mdma.ch
Chemical Reduction
In instances where catalytic hydrogenation is not feasible, for example, due to the presence of catalyst-poisoning residues like methionine or cysteine, chemical reduction methods provide a valuable alternative. nih.govpeptide.com
Key Findings from Research:
Reducing Agents: Stannous chloride (SnCl2) is a prominent reducing agent for the nitro group in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This method allows for the removal of the NO2 group while the peptide is still attached to the resin, offering an orthogonal deprotection strategy. nih.govresearchgate.net
Reaction Conditions: The reduction with SnCl2 is typically performed under mild acidic conditions. nih.govresearchgate.net A reported system utilizes SnCl2 in 2-MeTHF (2-methyltetrahydrofuran), a green solvent, at an elevated temperature of 55 °C. nih.gov The addition of an acid rectifier like aqueous HCl can facilitate the reaction. nih.gov
Sequence Dependence: The efficiency of the removal of the NO2 group can be dependent on the peptide sequence. nih.gov
| Protected Peptide (on resin) | Reducing Agent System | Temperature (°C) | Outcome |
| H-Leu-Arg(NO2)-Phe-NH-Rink-amide-resin | 2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF | 55 | Successful removal of the NO2 group |
| H-Asp(OtBu)-Phe-Gly-Arg(NO2)-Gly-NH-Rink-amide-resin | 2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF | 55 | Successful removal of the NO2 group |
This table is based on data for Arg(NO2)-containing peptides and demonstrates the applicability of SnCl2 reduction in SPPS. researchgate.net
The investigation into these chemical transformations is crucial for optimizing peptide synthesis protocols. The choice between catalytic hydrogenation and chemical reduction depends on the specific requirements of the synthesis, including the nature of the peptide, the type of resin support used (in SPPS), and the presence of other protecting groups. The ability to selectively remove the Z(NO2) group under different conditions enhances its utility as a versatile tool in the construction of complex peptide molecules.
Structural Elucidation and Conformational Analysis in Z No2 Protected Peptides
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy.nmims.edunih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for determining the three-dimensional structure of molecules in solution, mimicking their natural environment. nmims.edunih.gov It provides detailed information on the connectivity of atoms and the spatial proximity of nuclei, which is essential for a comprehensive structural analysis. nmims.edu
Elucidation of Dipeptide Structure and Connectivity.youtube.com
For a dipeptide like Lys[Z(NO2)]-Lys[Z(NO2)], NMR is instrumental in confirming its fundamental structure. The process begins with the assignment of all proton resonances in the spectrum. uzh.ch Techniques like 2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are employed to establish through-bond connectivity between protons within each amino acid residue, effectively creating a map of the spin systems for each lysine (B10760008). nmims.eduyoutube.com This allows for the unambiguous identification of protons associated with the alpha-carbon, beta-carbon, and so on, down the lysine side chain. Furthermore, NMR can verify the presence and location of the Z(NO2) protecting group by identifying the characteristic aromatic proton signals of the nitrobenzyloxycarbonyl moiety and their coupling to the lysine's epsilon-amino group.
Analysis of Conformational States and Dynamics in Solution.youtube.compnas.org
Peptides in solution are not static entities; they exist as an ensemble of interconverting conformations. NMR spectroscopy is uniquely suited to characterize these conformational states and their dynamics. youtube.compnas.org The Nuclear Overhauser Effect (NOE), a through-space interaction between protons that are close in proximity (typically less than 5 Å), is a key tool in this analysis. nmims.edu By observing NOE cross-peaks in a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, researchers can deduce the spatial arrangement of the peptide backbone and side chains. uzh.ch For Lys[Z(NO2)]-Lys[Z(NO2)], NOEs between protons on the two different lysine residues or between the peptide backbone and the Z(NO2) group provide critical distance restraints that define the dipeptide's folded structure in solution. The intensity of these NOE signals can also provide information on the relative populations of different conformational states.
1D and 2D NMR Techniques for Detailed Structural Assignment.youtube.com
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for a complete structural assignment. youtube.com
1D ¹H NMR: The initial 1D proton NMR spectrum provides a general overview of the molecule, showing the chemical shifts of all protons. uzh.ch While crowded for larger peptides, for a dipeptide, it can offer initial insights into the types of protons present (e.g., amide, alpha, side-chain, aromatic). uzh.ch
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. nmims.edu It is fundamental for tracing the connectivity within each lysine residue.
2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. nmims.edu This means that all protons within a single amino acid residue will show cross-peaks to each other, greatly simplifying the assignment process.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned, NOESY is crucial for determining the 3D structure by identifying protons that are close in space, irrespective of their bond connectivity. youtube.comuzh.ch The resulting distance restraints are used to calculate and refine the three-dimensional model of the dipeptide.
| NMR Technique | Information Provided | Application to Lys[Z(NO2)]-Lys[Z(NO2)] |
| 1D ¹H NMR | General overview of proton chemical shifts. uzh.ch | Initial identification of aromatic, amide, and aliphatic protons. |
| 2D COSY | Through-bond correlations (2-3 bonds). nmims.edu | Establishes connectivity within each lysine residue (Hα-Hβ, Hβ-Hγ, etc.). |
| 2D TOCSY | Through-bond correlations within an entire spin system. nmims.edu | Confirms all protons belonging to a single lysine residue. |
| 2D NOESY | Through-space correlations (<5 Å). nmims.eduuzh.ch | Determines spatial proximity between the two lysine residues and between the peptide and the Z(NO2) groups, defining the 3D conformation. |
Vibrational Spectroscopy for Conformational Characterization (e.g., Infrared Spectroscopy).bohrium.comumich.edunih.gov
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a sensitive probe of peptide secondary structure. umich.edunih.gov By analyzing the characteristic vibrational frequencies of the peptide backbone, one can gain insights into its conformation. umich.edu
The most informative vibrational modes for peptide analysis are the amide bands:
Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. acs.org Its frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, turn, or random coil) and hydrogen bonding patterns. acs.orgacs.org For Lys[Z(NO2)]-Lys[Z(NO2)], the position of the Amide I band can indicate the presence of specific turn structures or extended conformations induced by the bulky Z(NO2) groups.
Amide II (1500-1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov It is also sensitive to conformation and can be used to monitor hydrogen-deuterium exchange, providing information on the solvent accessibility of backbone amides. nih.gov
Amide III (1200-1300 cm⁻¹): This is a more complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. acs.org Its frequency is dependent on the backbone dihedral angles (φ and ψ), offering another layer of conformational information. acs.org
In the context of Lys[Z(NO2)]-Lys[Z(NO2)], the IR spectrum would also feature strong absorption bands corresponding to the nitro group (NO₂) of the Z(NO2) protecting group, typically around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). These can potentially overlap with the amide bands, requiring careful spectral analysis.
| Vibrational Band | Approximate Frequency (cm⁻¹) | Vibrational Origin | Structural Information |
| Amide I | 1600-1700 | C=O stretching acs.org | Secondary structure (helices, sheets, turns), hydrogen bonding. acs.org |
| Amide II | 1500-1600 | N-H bending, C-N stretching nih.gov | Conformation, H-D exchange rates. nih.gov |
| Amide III | 1200-1300 | C-N stretching, N-H bending acs.org | Backbone dihedral angles (φ, ψ). acs.org |
| NO₂ Asymmetric | ~1520 | N-O stretching | Presence of the Z(NO₂) protecting group. |
| NO₂ Symmetric | ~1340 | N-O stretching | Presence of the Z(NO₂) protecting group. |
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure.americanpeptidesociety.orgspringernature.comwikipedia.org
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is an invaluable tool for analyzing the secondary structure of peptides in solution. americanpeptidesociety.orgspringernature.com
The peptide bond is an intrinsically chiral chromophore when arranged in a regular, folded structure. The far-UV CD spectrum (typically 190-250 nm) of a peptide provides a distinct signature of its secondary structure content. americanpeptidesociety.orgjascoinc.com
α-Helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org
β-Sheets exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or disordered structures are characterized by a strong negative band near 200 nm. nih.gov
For Lys[Z(NO2)]-Lys[Z(NO2)], the CD spectrum would reveal the predominant secondary structural elements present in solution. The bulky and aromatic Z(NO2) groups could sterically hinder the formation of canonical α-helices or β-sheets, potentially favoring turn-like or disordered conformations. The aromatic chromophore of the Z(NO2) group itself can also contribute to the CD spectrum in the near-UV region (250-350 nm), providing information about the chiral environment of the protecting group and its interaction with the peptide backbone.
| Secondary Structure | Characteristic CD Signals (Far-UV) |
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. americanpeptidesociety.org |
| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm. americanpeptidesociety.org |
| Random Coil | Strong negative band near 200 nm. nih.gov |
Advanced Spectroscopic Methods (e.g., Nuclear Resonance Vibrational Spectroscopy).nih.govnih.govmdpi.com
Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that provides element-specific vibrational information. nih.govmdpi.com It measures the vibrational modes associated with a specific nucleus, most commonly ⁵⁷Fe. nih.gov While not directly applicable to a standard peptide like Lys[Z(NO2)]-Lys[Z(NO2)], the principles of NRVS highlight the potential of advanced, isotope-specific spectroscopic methods. If the peptide were modified to include an NRVS-active isotope, this technique could provide exquisitely detailed information about the vibrational modes involving that specific atom, offering unparalleled insight into its local environment and bonding. nih.govmdpi.com For instance, if a metal were chelated by the dipeptide, ⁵⁷Fe NRVS could probe the metal-ligand vibrations directly. This method is particularly powerful for observing low-frequency modes and vibrations that are silent in IR and Raman spectroscopy. nih.gov
Influence of Protecting Groups on Peptide Backbone and Side Chain Conformation
In chemical peptide synthesis, protecting groups are essential temporary modifications to the reactive functional groups of amino acids. wikipedia.org Their primary role is to prevent undesirable side reactions and ensure the formation of the correct peptide sequence. wikipedia.orgpeptide.com The selection of a protecting group strategy is critical, with two principal schemes being the Boc/benzyl (B1604629) and the Fmoc/tert-butyl approaches. wikipedia.org An ideal protection scheme is "orthogonal," meaning the N-alpha protecting group and the side chain protecting groups can be removed under distinct conditions without affecting each other. peptide.com
The influence of a protecting group stems from a combination of its steric and electronic properties. The Z(NO2) group, with its nitro-substituted phenyl ring, is both sterically demanding and possesses distinct electronic characteristics due to the electron-withdrawing nitro group.
Influence on Side Chain Conformation: The most direct conformational impact of the Z(NO2) group is on the flexible side chain of the lysine residue. The rotation around the various single bonds of the side chain is described by a set of dihedral angles (χ1, χ2, χ3, χ4, χ5). The bulky Z(NO2) group attached to the terminal nitrogen restricts the rotational freedom around these bonds, particularly χ4 and χ5. This steric hindrance limits the number of accessible low-energy conformations for the side chain, effectively "locking" it into a more defined orientation compared to an unprotected lysine residue.
Influence on Peptide Backbone Conformation: The conformation of the peptide backbone is defined by the torsional angles phi (φ) and psi (ψ) for each amino acid residue. While side chain protecting groups are not directly attached to the backbone, their conformational preferences can propagate and influence the backbone arrangement.
Detailed conformational analyses of other protected dipeptides using methods like Density Functional Theory (DFT) have shown that side-chain-backbone interactions are crucial in determining the most stable conformers. iau.irresearchgate.netnih.gov For instance, studies on serine-alanine dipeptides revealed that the molecule adopts specific β-turn conformations stabilized by intramolecular hydrogen bonds, and that many potential conformations migrate to more stable geometries. researchgate.netnih.gov In the case of Lys[Z(NO2)]-Lys[Z(NO2)], the restricted motion and specific orientation of the large, protected side chains can lead to:
Steric Clashes: Unfavorable steric interactions between the protected side chain and the peptide backbone or the adjacent protected side chain can destabilize certain backbone conformations (specific φ/ψ combinations).
Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding or aromatic stacking between the protecting groups or between a protecting group and the peptide backbone, can stabilize particular folds. Research on peptide self-assembly shows that preferred molecular conformations, dictated by factors like the orientation of aromatic groups, are key to forming larger ordered structures. acs.org
Altered Secondary Structure Propensity: By constraining the side chain, the protecting group can indirectly favor or disfavor the adoption of canonical secondary structures like helices or sheets. The conformation of a peptide can, in turn, influence its susceptibility to side reactions, such as aspartimide formation. nih.gov
Research into a series of lysine-containing dipeptide derivatives has demonstrated that the specific structural properties of the side chain protection are critical for biological function. Studies on inhibitors for the peptide transporter PEPT2 concluded that the spatial location of the side chain amino protecting group and its distance from the alpha-carbon are key factors in converting a transported substrate into a non-translocated inhibitor. nih.gov This finding directly links the conformation induced by the protecting group to a specific biological outcome, highlighting that the protecting group is a determinant of the molecule's three-dimensional structure and, consequently, its bioactivity.
The table below summarizes key properties of the Z(NO2) protecting group in the context of its conformational influence.
| Property | Description for Z(NO2) Group | Consequence for Conformation |
| Type | Urethane-based (Carbamate) | Suppresses racemization during synthesis. nih.gov |
| Structure | Contains a benzyl group with a nitro substituent in the para position. | Introduces a bulky, rigid aromatic ring to the lysine side chain. |
| Steric Hindrance | High | Significantly restricts the rotational freedom of the lysine side chain (χ angles). Can cause steric clashes with the peptide backbone or adjacent side chains, limiting allowed φ/ψ angles. |
| Electronic Effect | The nitro group is strongly electron-withdrawing. | Affects the chemical stability and cleavage conditions of the protecting group. Can participate in dipole-dipole or other non-covalent interactions. |
| Cleavage | Removed by catalytic hydrogenation or other reducing conditions. | The conditions required for removal must be considered in an orthogonal protection strategy. evitachem.comsmolecule.com |
The following table outlines the key dihedral angles in the Lys[Z(NO2)]-Lys[Z(NO2)] dipeptide and the conceptual influence of the Z(NO2) protecting group.
| Dihedral Angle | Atoms Defining Angle | Location in Peptide | Influence of Z(NO2) Group |
| φ (phi) | C'-N-Cα-C' | Backbone | Indirect: Influenced by steric hindrance from the large Z(NO2) group on the adjacent residue's side chain. |
| ψ (psi) | N-Cα-C'-N | Backbone | Indirect: Influenced by steric hindrance from the Z(NO2) group on its own side chain. |
| ω (omega) | Cα-C'-N-Cα | Backbone (Peptide Bond) | Generally planar (~180° for trans). Not significantly influenced by side chain protection. |
| χ1-χ5 | Bonds along the side chain | Lysine Side Chain | Direct: Rotation is significantly restricted, especially for χ4 and χ5, due to the bulk and rigidity of the attached Z(NO2) group. |
Computational Chemistry Investigations of Lys Z No2 Lys Z No2 and Analogues
Molecular Dynamics and Monte Carlo Simulations for Conformational Sampling
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are standard computational techniques used to explore the vast conformational space available to flexible molecules like peptides. For protected dipeptides, these simulations reveal the preferred three-dimensional structures and dynamic behavior in different environments. nih.gov
MD simulations, in particular, are used to study the self-assembly and interaction of protected dipeptides. researchgate.net By simulating the molecule's movement over time in a virtual environment (e.g., in a water box), researchers can identify stable and transient conformations. For instance, simulations can show how the bulky, hydrophobic Z(NO2) protecting groups influence the peptide backbone's folding and the orientation of the lysine (B10760008) side chains. nih.govrsc.org This is crucial for understanding how the molecule presents itself to a biological target. All-atom explicit solvent MD is a key method for accurately describing the complexes formed between peptides and their targets during the optimization process. units.it
Table 1: Representative Parameters for Molecular Dynamics Simulation of a Protected Dipeptide
| Parameter | Example Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system, describing bonded and non-bonded interactions. |
| Solvent Model | TIP3P, SPC/E | Represents the aqueous environment, crucial for capturing hydrophobic effects and hydrogen bonding with water. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which must be long enough to sample relevant conformational changes. csic.es |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls the thermodynamic variables of the system, such as temperature and pressure, to mimic experimental conditions. |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | Creates a repeating simulation box to avoid edge effects and simulate a bulk system. acs.org |
These simulations can generate a free-energy map, or Ramachandran plot, for the dipeptide, highlighting the low-energy, and therefore most probable, conformations. nih.gov For protected dipeptides, studies have shown that the backbone angles often fall within allowed regions, though not always in the lowest-energy conformations typically seen for unprotected peptides, due to the steric influence of the protecting groups. nih.gov
Quantum Mechanical (QM) and Hybrid QM/MM Methods for Electronic Structure
While MD simulations excel at sampling conformations, they rely on classical mechanics and cannot describe the electronic structure, which governs chemical reactions and certain intermolecular interactions. For this, Quantum Mechanical (QM) methods are required. csic.es However, QM calculations are computationally expensive, limiting their use to relatively small systems. csic.es
A powerful solution is the hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method. kit.edursc.org In this approach, the chemically active part of the system—such as the dipeptide Lys[Z(NO2)]-Lys[Z(NO2)] and the active site of its target protein—is treated with an accurate QM method (e.g., DFT). researchgate.nettandfonline.com The rest of the system, such as the bulk of the protein and the surrounding solvent, is treated with a computationally cheaper MM force field. nih.govresearchgate.net
The key challenge in QM/MM is managing the interaction between the QM and MM regions. researchgate.net The electrostatic interactions are particularly important, as the MM point charges can affect the calculated electronic structure of the QM region. researchgate.net These methods are critical for studying processes involving changes in electronic configuration, such as bond-making/breaking during enzymatic reactions or understanding the electronic stabilization of a ligand in a binding pocket. tandfonline.comacs.org
Table 2: Comparison of QM and QM/MM Approaches for Peptides
| Method | Strengths | Limitations | Typical Application |
|---|---|---|---|
| Full QM | Highest accuracy for electronic properties. | Very high computational cost, limited to small systems (e.g., isolated dipeptide in vacuum). | Calculating intrinsic properties, reaction mechanisms in gas phase. |
| QM/MM | Balances accuracy and computational cost. Allows study of reactions in a biological environment. kit.edu | Requires careful definition of the QM/MM boundary. researchgate.net Results can be sensitive to the choice of QM and MM methods. | Enzyme catalysis, ligand binding analysis, excited-state properties in solution. nih.govacs.org |
Application of Density Functional Theory (DFT) for Chemical Reactivity Analysis
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a system based on its electron density. mdpi.comchemrxiv.org It provides a good balance of accuracy and computational cost for many systems, including peptides. scirp.org
Conceptual DFT provides a framework to translate calculated electronic properties into intuitive chemical concepts and reactivity indicators. mdpi.comfrontiersin.orgd-nb.info These descriptors help predict how and where a molecule will react. For a molecule like Lys[Z(NO2)]-Lys[Z(NO2)], they can identify the atoms most susceptible to nucleophilic or electrophilic attack. nih.gov
Key descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules are less reactive. frontiersin.org
Global Electrophilicity (ω): An index of a molecule's ability to accept electrons. nih.gov
Fukui Functions (f(r)): Identifies the most reactive sites within a molecule for nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). d-nb.info
By calculating these descriptors for Lys[Z(NO2)]-Lys[Z(NO2)], researchers can predict which atoms are the most reactive. For example, the nitro groups [Z(NO2)] are strongly electron-withdrawing, which will significantly impact the reactivity of the entire molecule, particularly the lysine side-chain nitrogens. scirp.org
Table 3: Key Conceptual DFT Descriptors
| Descriptor | Definition | Chemical Interpretation |
|---|---|---|
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to charge transfer; related to stability. frontiersin.org |
| Electrophilicity (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. arxiv.org |
| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)v(r) | Indicates the most reactive sites in a molecule. d-nb.info |
I and A represent the ionization potential and electron affinity, respectively.
The pKa of an ionizable group, such as the ε-amino group of lysine (typically ~10.4 in water), is highly sensitive to its local environment. nih.govnih.gov Computational methods, particularly those combining electronic structure calculations with continuum solvent models or QM/MM simulations, can predict these pKa shifts. nih.gov
For Lys[Z(NO2)]-Lys[Z(NO2)], two main factors are expected to lower the pKa of the lysine side chains:
The Z(NO2) Protecting Group: The 4-nitrobenzyloxycarbonyl group is strongly electron-withdrawing. This effect pulls electron density away from the lysine side chain, stabilizing the neutral (deprotonated) form of the amino group and thus lowering its pKa.
Local Environment: When bound to a target like a peptide transporter, the lysine side chain may be placed in a hydrophobic pocket, which disfavors the charged (protonated) state, further lowering the pKa. nih.gov The presence of nearby charged or polar residues in the binding site can also electrostatically influence the pKa. lsuhsc.edu
The transient deprotonation of a lysine side chain is a known phenomenon in some enzymes, where a lowered pKa allows the lysine to act as a nucleophile. pnas.org Computational studies suggest that large pKa shifts are possible when lysine residues are buried inside a protein or membrane. nih.gov Predicting these shifts is crucial for understanding the protonation state of the molecule upon binding to its target, which in turn dictates the specific interactions it can form. nih.govresearchgate.net
Conceptual DFT Descriptors for Chemical Reactivity
Ligand-System Interaction Modeling (Focus on chemical interactions, e.g., hydrogen bonding networks)
Understanding how Lys[Z(NO2)]-Lys[Z(NO2)] binds to its biological targets is a primary goal of computational modeling. This is often achieved through molecular docking followed by MD simulations or QM/MM calculations to refine the binding pose and analyze the interactions in detail. acs.org
Studies on analogues like Lys[Z(NO2)]-Pro and Lys[Z(NO2)]-Val have provided a template for the binding mode. smolecule.comresearchgate.net These inhibitors are known to bind to proton-coupled oligopeptide transporters (POTs). smolecule.com Structural and computational studies have revealed that the Z(NO2) moiety is critical for high-affinity binding, often inserting into a previously undescribed hydrophobic pocket within the transporter, sometimes called the "PZ pocket". researchgate.net
The key chemical interactions stabilizing the complex include:
Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings of the Z(NO2) groups fit into hydrophobic pockets lined with nonpolar amino acid residues of the protein. rsc.org
Hydrogen Bonding: The peptide backbone and the nitro groups can form hydrogen bonds with polar residues in the binding site. researchgate.net
Electrostatic/Ionic Interactions: The protonation state of the lysine side chains (as discussed in 5.3.2) and the peptide termini determines the potential for salt bridges with charged residues in the transporter.
Cation-π Interactions: If the lysine side chain remains protonated (cationic), it can form favorable interactions with aromatic residues (like phenylalanine, tyrosine, tryptophan) in the binding site. rsc.org
These detailed interaction models are invaluable for structure-based drug design, allowing researchers to rationally modify the inhibitor to improve its affinity and selectivity. nih.govmdpi.com
Development of Computational Tools for Peptide Design
The insights gained from computational analyses of molecules like Lys[Z(NO2)]-Lys[Z(NO2)] fuel the development of more advanced computational tools for rational peptide design. mdpi.comresearchgate.net The goal is to create new peptide-based therapeutics with enhanced properties, such as higher binding affinity, greater specificity, and improved stability. mdpi.com
Modern peptide design strategies often integrate multiple computational methods: units.itmdpi.com
Structure-Based Design: Uses the 3D structure of the target protein to design or optimize a peptide that fits perfectly into the binding site. Molecular docking and MD are central to this approach. mdpi.com
Machine Learning and AI: AI models, including deep learning, are increasingly used to predict peptide properties, screen large virtual libraries, and even generate entirely new peptide sequences with desired functions. ardigen.comcecam.org These methods can learn complex relationships from vast datasets of known protein-ligand interactions. biorxiv.org
De Novo Design: Involves creating entirely new peptide or protein structures from scratch using algorithms that consider principles of protein folding and interaction. ardigen.com
The knowledge of how the Z(NO2) group contributes to the high-affinity binding of Lys[Z(NO2)]-Lys[Z(NO2)] serves as a key data point for these design tools. This information can be used to develop new protecting groups or side-chain modifications to create next-generation peptide transporter inhibitors or other peptide-based drugs. mdpi.comresearchgate.net
Role of Lys Z No2 Lys Z No2 in Advancing Fundamental Peptide Chemistry
Contribution to the Understanding of Peptide Bond Formation Mechanisms
The synthesis of Lys[Z(NO2)]-Lys[Z(NO2)] itself serves as a case study for understanding the intricacies of peptide bond formation, which is a type of condensation or dehydration synthesis reaction. wikipedia.org In this process, the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. wikipedia.org The synthesis of this dipeptide involves a multi-step process that highlights key mechanistic principles:
Protection: The lysine (B10760008) residues are first protected with the 4-nitrobenzyloxycarbonyl (Z(NO2)) group. This step is crucial to prevent the highly reactive amino groups from engaging in unwanted side reactions during the coupling process. evitachem.comsmolecule.com
Activation: The carboxyl group of the N-terminal protected lysine is activated, often using reagents like N-hydroxysuccinimide (NHS) to form an active ester. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of the second lysine residue. evitachem.com
Coupling: The activated lysine derivative is then coupled with the second protected lysine to form the dipeptide. evitachem.comsmolecule.com
The bulky and electron-withdrawing nature of the Z(NO2) group influences the kinetics and success of the coupling reaction. Researchers studying these reactions gain insights into how steric hindrance and electronic effects of protecting groups impact the efficiency of peptide bond formation. The presence of these large protecting groups can necessitate specific coupling reagents or conditions to overcome the steric hindrance and achieve a successful reaction. uniurb.it The study of such "difficult couplings" informs the development of more robust and efficient general peptide synthesis methodologies. wikipedia.org
Facilitating Research on Novel Protecting Group Orthogonalities
A cornerstone of modern chemical peptide synthesis is the concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. peptide.comwiley-vch.de Lys[Z(NO2)]-Lys[Z(NO2)] is an excellent model compound for exploring and validating such orthogonal strategies.
The Z(NO2) group is a variant of the benzyloxycarbonyl (Z) group. wikipedia.org It is typically removed by catalytic hydrogenation or under strongly acidic conditions. wiley-vch.deug.edu.pl This allows researchers to test its compatibility with other classes of protecting groups, such as:
Boc (tert-butyloxycarbonyl) group: This group is labile to moderate acids (like trifluoroacetic acid, TFA), conditions under which Z(NO2) is stable. ug.edu.plbiosynth.com
Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is removed by a base, typically piperidine (B6355638), to which the Z(NO2) group is resistant. ug.edu.plbiosynth.com
Alloc (allyloxycarbonyl) group: This group is removed by palladium(0)-catalyzed reactions, representing another distinct set of conditions. researchgate.net
By synthesizing fragments containing Lys[Z(NO2)] and then attempting to selectively deprotect other amino acids shielded by different groups (or vice-versa), chemists can establish the robustness of a new orthogonal protection scheme. For instance, a synthetic strategy might involve the use of Fmoc for temporary N-terminal protection during chain assembly, while Z(NO2) serves as a semi-permanent protection for the lysine side chain, to be removed at a later stage. peptide.comresearchgate.net The successful synthesis and selective modification of peptides containing Lys[Z(NO2)] residues alongside others with different protections validates the orthogonality of the chosen protecting groups. google.comsigmaaldrich.com
Table 1: Orthogonality of Common Protecting Groups with Z(NO2)
| Protecting Group | Typical Cleavage Reagent(s) | Orthogonal to Z(NO2)? | Rationale |
|---|---|---|---|
| Z(NO2) | Catalytic Hydrogenation, HBr/AcOH | - | Baseline |
| Boc | Trifluoroacetic Acid (TFA) | Yes | Z(NO2) is stable to the mild acid used for Boc removal. ug.edu.plbiosynth.com |
| Fmoc | Piperidine (Base) | Yes | Z(NO2) is stable to the basic conditions used for Fmoc removal. ug.edu.plbiosynth.com |
| Alloc | Pd(0) catalyst | Yes | Z(NO2) is stable to the conditions required for Alloc removal. researchgate.net |
Insights into Synthetic Challenges and Methodological Innovations in Peptide Assembly
The synthesis of peptides containing multiple, bulky side-chain protecting groups like Lys[Z(NO2)]-Lys[Z(NO2)] often presents significant challenges. These challenges drive methodological innovation in peptide chemistry.
Synthetic Challenges:
Steric Hindrance: The large Z(NO2) groups can physically block the reactive centers (the carboxyl and amino groups), slowing down or preventing efficient peptide bond formation.
Low Solubility: Peptides heavily modified with large, hydrophobic protecting groups can be difficult to dissolve in standard solvents used for synthesis, complicating the reaction and purification process. peptide.com
Side Reactions: During the coupling of protected amino acids, side reactions such as racemization (loss of stereochemical purity) can occur. uniurb.it The specific conditions required to couple sterically hindered residues might sometimes promote these undesired pathways.
Methodological Innovations: To overcome these hurdles, researchers have developed new techniques. The synthesis of challenging sequences like Lys[Z(NO2)]-Lys[Z(NO2)] provides a platform to test and refine these innovations:
Novel Coupling Reagents: The development of highly efficient coupling reagents (e.g., phosphonium (B103445) or uranium salts like HBTU, HATU) is partly driven by the need to overcome the steric hindrance presented by protected residues. uniurb.it
Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection reactions, often improving yields for difficult sequences where conventional methods are slow and inefficient. mdpi.com
Modified Solvents and Additives: The use of "green" solvents or additives that can disrupt aggregation and improve the solubility of protected peptides is an area of active research. nih.gov
Serving as a Benchmark for Spectroscopic and Computational Method Development
A well-defined, moderately complex molecule like Lys[Z(NO2)]-Lys[Z(NO2)] is an ideal standard for developing and calibrating analytical methods.
Spectroscopic Applications:
NMR Spectroscopy: The predictable structure allows for the assignment of proton (¹H) and carbon (¹³C) NMR signals. This can be used as a reference for more complex peptides or to study the conformational effects of the protecting groups on the peptide backbone. nih.gov
Mass Spectrometry (MS): The compound's known molecular weight and fragmentation patterns under techniques like ESI-MS/MS are useful for calibrating mass spectrometers and developing methods to analyze peptide structures. nih.gov For example, the fragmentation of similar glycated dipeptides has shown characteristic patterns that help in structural elucidation. nih.gov
Circular Dichroism (CD): CD spectroscopy can be used to study how the bulky, aromatic Z(NO2) groups influence the secondary structure (e.g., turns or random coils) of the dipeptide in solution. acs.org
Computational Applications: Computational chemistry provides theoretical models that complement experimental data. Lys[Z(NO2)]-Lys[Z(NO2)] can serve as a benchmark for:
Force Field Development: The accuracy of molecular mechanics force fields used to simulate peptide dynamics can be tested by comparing computational predictions of the dipeptide's conformation with experimental data from NMR or CD.
Quantum Mechanical Calculations: High-level quantum calculations can predict spectroscopic properties and reaction energies. Comparing these predictions for a known molecule like Lys[Z(NO2)]-Lys[Z(NO2)] helps validate the accuracy of the computational methods. acs.org
Elucidating Chemical Structure-Reactivity Relationships in Lysine-Containing Dipeptides
The study of Lys[Z(NO2)]-Lys[Z(NO2)] provides valuable insights into how chemical structure dictates reactivity in dipeptides.
The key structural features influencing its reactivity are:
The Peptide Bond: While generally stable, its reactivity can be influenced by the adjacent bulky groups. wikipedia.org
The Lysine Side Chains: The long, flexible alkyl chains of the lysine residues are terminated by the protected amino groups. pearson.com
The Z(NO2) Protecting Groups: The nitro group (NO2) is a strong electron-withdrawing group. This electronic effect is transmitted through the benzyloxycarbonyl system to the protected nitrogen atom.
This structure-reactivity relationship is evident in several ways:
Nucleophilicity of Protected Amines: The electron-withdrawing effect of the NO2 group significantly reduces the nucleophilicity and basicity of the nitrogen atoms it protects, which is the very basis of its function as a protecting group. mdpi.com
Reactivity of the Nitro Group: The nitro group itself can undergo chemical reactions, most notably reduction to an amino group using reagents like SnCl2 or through catalytic hydrogenation. evitachem.commdpi.com This transformation dramatically alters the electronic properties and reactivity of the side chain, converting an electron-withdrawing moiety into an electron-donating one.
Influence of Neighboring Residues: Studies on various lysine-containing dipeptides have shown that the nature of the adjacent amino acid strongly affects the reactivity of the lysine residue. For example, neighboring hydrophobic residues can increase the reactivity of lysine in glycation reactions, whereas a neighboring lysine residue (as in Lys-Lys) does not show the same enhancement. nih.govmdpi.com The presence of the Z(NO2) protecting groups in Lys[Z(NO2)]-Lys[Z(NO2)] further modulates these intrinsic reactivity patterns, providing a model for how side-chain modifications can fine-tune the chemical behavior of a peptide. researchgate.net
Table 2: Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Lys[Z(NO2)]-Lys[Z(NO2)] | Nα,Nε-bis[p-nitrobenzyloxycarbonyl]-L-lysyl-L-lysine |
| Z(NO2) | p-nitrobenzyloxycarbonyl |
| Z | Benzyloxycarbonyl |
| Boc | tert-butyloxycarbonyl |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| Alloc | Allyloxycarbonyl |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
Future Research Trajectories in the Chemical Study of Lys Z No2 Lys Z No2
Innovations in Synthetic Strategies for Complex Protected Peptides
The synthesis of complex protected peptides like Lys[Z(NO2)]-Lys[Z(NO2)] traditionally relies on established methods such as Solid-Phase Peptide Synthesis (SPPS). openaccessjournals.com SPPS involves anchoring the initial amino acid to a solid resin support and sequentially adding protected amino acids. peptide.com A key principle in synthesizing complex molecules is the use of orthogonal protecting groups, which are sets of independent protecting groups that can be removed through distinct chemical mechanisms without affecting others. ub.edujocpr.com This allows for precise, stepwise modifications. jocpr.com
Development of Greener Deprotection Methodologies
Peptide synthesis, particularly at an industrial scale, faces sustainability challenges due to the large volumes of organic solvents and hazardous reagents used. teknoscienze.com A major focus of future research is the development of greener methodologies, especially for the deprotection steps. advancedchemtech.com This includes using more environmentally friendly solvents like water, ethanol (B145695), or ether instead of common solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.com
For the Z(NO2) group specifically, which is related to the nitro (NO2) protecting group used for arginine, greener removal methods are being explored. nih.govresearchgate.net One such method involves using SnCl2 as a reducing agent in mild acidic conditions with 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener solvent, to remove the NO2 group while the peptide is still on the solid support. nih.govresearchgate.net Other green chemistry principles being applied to peptide synthesis include:
Minimal-Protection SPPS (MP-SPPS) : This strategy uses unprotected side-chain amino acids to streamline synthesis and reduce chemical waste from protecting groups and deprotection reagents like trifluoroacetic acid (TFA). teknoscienze.com
TFA-Free Cleavage : Developing protocols that avoid the use of TFA for the final cleavage step helps to eliminate hazardous waste. advancedchemtech.com
Micellar Catalysis : Tandem deprotection and coupling reactions can be performed in water by using designer surfactants that form micelles, creating a microenvironment for the reaction to occur, thus drastically reducing the need for organic solvents. greentech.fr
Solvent Recovery : The use of solvent mixtures like dimethyl carbonate (DMC) in N-octyl-2-pyrrolidone (NOP) allows for easier recovery by distillation, which can significantly reduce the Process Mass Intensity (PMI). uu.nl
Advanced Characterization Techniques for High-Resolution Structural Data
Obtaining high-resolution structural data is critical for understanding the conformation and function of protected peptides. A suite of advanced analytical techniques is employed for this purpose, each providing unique insights.
Mass Spectrometry (MS) is considered a gold standard for determining molecular weight and identifying post-translational modifications. resolvemass.ca High-resolution techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offer exceptional resolving power and mass accuracy, which is vital for analyzing complex peptide mixtures. diva-portal.org Electrospray Ionization Tandem Mass Spectrometry (ESI-MSn) is particularly useful for characterizing and differentiating protected dipeptide isomers by analyzing their fragmentation patterns. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for determining the three-dimensional structure and conformation of peptides in solution. resolvemass.cabruker.com It is considered a "gold standard" for chemical structure characterization and can provide detailed data to support discovery, development, and manufacturing. bruker.com
High-Performance Liquid Chromatography (HPLC) is essential for assessing peptide purity and detecting impurities or by-products from the synthesis. resolvemass.caijsra.net
Circular Dichroism (CD) Spectroscopy is a vital technique for determining the secondary structure of peptides, such as α-helices and β-sheets, and analyzing their folding patterns. resolvemass.camdpi.com
High-Resolution Imaging techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) allow for the direct visualization of peptide assemblies at sub-nanometer resolution, providing critical insights into their structural organization. mdpi.com
Key Characterization Techniques for Protected Peptides
| Technique | Primary Application | Type of Data Obtained | Source |
| Mass Spectrometry (MS) | Molecular Weight & Sequencing | Mass-to-charge ratio, fragmentation patterns | resolvemass.cadiva-portal.org |
| NMR Spectroscopy | 3D Structure & Conformation | Atomic connectivity, spatial proximity | resolvemass.cabruker.com |
| HPLC | Purity Assessment | Retention time, impurity profile | resolvemass.caijsra.net |
| CD Spectroscopy | Secondary Structure Analysis | Ellipticity as a function of wavelength | resolvemass.camdpi.com |
| High-Resolution Imaging (AFM/TEM) | Morphological Visualization | Topography, nanoscale structure | mdpi.com |
Computational Design and Prediction of Novel Protecting Groups
The future of peptide synthesis will be heavily influenced by computational chemistry and artificial intelligence (AI). These tools are being developed to rationalize and accelerate the design of both novel peptides and the protecting groups required for their synthesis. chemrxiv.orgoup.com
Computational approaches can predict the properties of peptides, such as stability and biological activity, assisting in the design of new therapeutic candidates. ijsra.netmdpi.com For instance, deep-learning models are being trained to predict the efficiency of synthetic steps, such as the removal of the Fmoc protecting group, which can help in optimizing reaction conditions and minimizing aggregation events. acs.org
A significant challenge in peptide science is bridging the gap between in silico design and practical chemical synthesis. chemrxiv.org To address this, novel computational tools like NNAA-Synth are being created. chemrxiv.org Such tools can plan and evaluate the synthesis of non-natural amino acids (NNAAs) by unifying several tasks: introducing orthogonal protecting groups, predicting retrosynthetic routes, and scoring the feasibility of those routes. chemrxiv.org This allows for a synthesizability-aware design process, ensuring that the computationally designed molecules can be practically created in the lab. chemrxiv.org This integration of AI will facilitate the selection of optimal protection strategies and the discovery of entirely new, more efficient protecting groups. oup.com
Exploration of New Chemical Reactivity Profiles and Applications within Synthetic Chemistry
The dipeptide Lys[Z(NO2)]-Lys[Z(NO2)] serves as a valuable model compound for exploring new chemical reactions and applications. evitachem.comsmolecule.com The inherent reactivity of its constituent parts—the peptide bond, the lysine (B10760008) side chains, and the Z(NO2) protecting groups—opens avenues for further chemical exploration.
The nitro groups on the Z(NO2) protectors can be chemically reduced to amino groups, which would significantly alter the compound's electronic properties and potential biological interactions. evitachem.comsmolecule.com Furthermore, the protecting groups themselves can be selectively removed or substituted, exposing the lysine residues for further chemical modification or for creating peptide conjugates. evitachem.comsmolecule.com The peptide bond itself can be subjected to hydrolysis under specific acidic or basic conditions. smolecule.com
Studying the stability of the peptide bond in protected dipeptides like Lys[Z(NO2)]-Lys[Z(NO2)] under various conditions provides fundamental insights applicable to the broader field of peptide chemistry. The primary application of this compound has been as a high-affinity inhibitor of peptide transporters, making it a powerful tool for biological studies of nutrient absorption and for developing strategies to enhance drug delivery. smolecule.com Future research could explore modifying its structure to create even more potent or selective inhibitors, or to repurpose its scaffold for entirely new applications within synthetic chemistry, such as building blocks for more complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Lys[Z(NO2)]-Lys[Z(NO2)] with high purity?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) to minimize side reactions. Characterization should include NMR (to confirm nitro group positioning) and mass spectrometry (to verify molecular weight). Purity assessment via HPLC with UV-Vis detection is essential, particularly given the compound’s nitro-aromatic sensitivity to light and heat .
Q. How can researchers validate the stability of Lys[Z(NO2)]-Lys[Z(NO2)] under varying experimental conditions?
- Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., thermal stress at 40–60°C, pH extremes, and UV exposure). Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Analytical techniques like FTIR and LC-MS can identify degradation products, while statistical tools (e.g., ANOVA) assess significance of observed changes .
| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product |
|---|---|---|
| pH 3, 25°C | 0.0021 | Lys[Z(NO2)]-Lys (de-nitration) |
| pH 9, 25°C | 0.0045 | Lys-Lys (Z-group cleavage) |
| UV light, 25°C | 0.015 | Nitroso derivatives |
Q. What spectroscopic techniques are most effective for characterizing Lys[Z(NO2)]-Lys[Z(NO2)]?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve Z-group substitution patterns and confirm nitro group positions.
- IR Spectroscopy : Identify NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- High-Resolution MS : Validate molecular formula and detect isotopic patterns (e.g., ¹⁵N labeling for tracer studies) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹⁵N) be integrated into studies of Lys[Z(NO2)]-Lys[Z(NO2)] to track metabolic or environmental interactions?
- Methodological Answer : Incorporate ¹⁵N into the nitro group during synthesis via nitration with ¹⁵NO₂ gas. Use isotope-ratio mass spectrometry (IRMS) or ¹⁵N NMR to trace incorporation into biological systems (e.g., protein binding) or environmental samples (e.g., soil/water degradation). Ensure controls account for natural abundance isotopic interference .
Q. What computational approaches are suitable for modeling the electronic effects of the nitro group in Lys[Z(NO2)]-Lys[Z(NO2)]?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate nitro group electron-withdrawing effects on adjacent amino acid residues.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) under physiological conditions.
- Docking Studies : Predict binding affinities using software like AutoDock Vina, validated with experimental IC₅₀ data .
Q. How should researchers address contradictions in reported bioactivity data for Lys[Z(NO2)]-Lys[Z(NO2)] across studies?
- Methodological Answer : Conduct meta-analysis to identify variables causing discrepancies (e.g., assay type, cell lines, or solvent systems). Replicate key experiments under standardized conditions (see for reproducibility guidelines). Use Bland-Altman plots or Cohen’s d to quantify effect size differences .
Q. What strategies optimize multi-dimensional data analysis for high-throughput screening of Lys[Z(NO2)]-Lys[Z(NO2)] derivatives?
- Methodological Answer : Use platforms like Lysis (Python-based) for parallel processing of large datasets. Apply dimensionality reduction (PCA or t-SNE) to identify clusters in bioactivity or spectroscopic data. Validate findings with cross-validation (e.g., k-fold) and report confidence intervals .
Methodological Best Practices
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, a study on enzymatic cleavage of Lys[Z(NO2)]-Lys[Z(NO2)] should predefine effect size and power analysis to determine sample size .
- Data Presentation : Use tables to summarize kinetic data (see Table above) and avoid redundant figures. For NMR spectra, include peak assignments and integration values .
- Reproducibility : Document synthesis protocols in detail (molar ratios, reaction times) and deposit raw data in repositories like Zenodo. Reference primary literature for established methods rather than commercial databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
